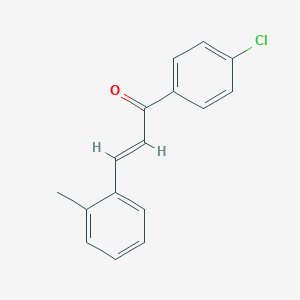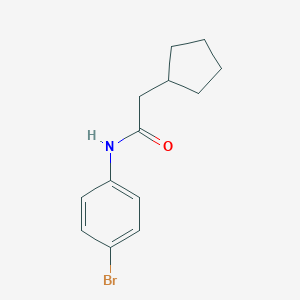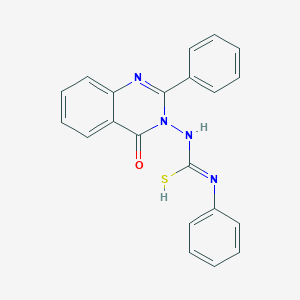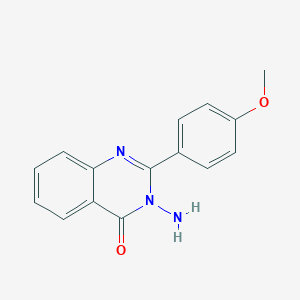
4'-Chloro-2-methylchalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4’-Chloro-2-methylchalcone” is a type of chalcone, which are a group of naturally occurring compounds that have biological effects that include anti-inflammatory, anti-cancer, and antibacterial properties . Chalcones are considered valuable species because they possess a ketoethylenic moiety, CO–CH═CH– .
Synthesis Analysis
Chalcones undergo many chemical reactions and are used to synthesize heterocyclic compounds. A wide range of chalcone derivatives can be synthesized by treating aromatic aldehydes with aryl ketones in the presence of an appropriate amount of condensing agents .
Molecular Structure Analysis
The molecular structure of chalcones, including “4’-Chloro-2-methylchalcone”, is based on two aryl moieties bridged via an α,β-unsaturated carbonyl group . In their aromatic rings, they have a delocalized π-electron-containing order .
Chemical Reactions Analysis
Chalcones, including “4’-Chloro-2-methylchalcone”, are known to undergo many chemical reactions. They are also used to synthesize heterocyclic compounds . The chemical reactions of chalcones have been studied extensively, and they have been shown to interact with various biomolecules .
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties 4'-Chloro-2-methylchalcone has been explored for its antibacterial activities. A study synthesizing 4-hydroxy-2-methylchalcone, closely related to this compound, demonstrated significant antibacterial efficacy against Escherichia coli compared to Staphylococcus aureus. This suggests potential applications of this compound derivatives in combating bacterial infections (Ismiyarto et al., 2018).
Antioxidant Activities Research has highlighted the antioxidant capabilities of dihydrochalcones, a class to which this compound belongs. Dihydrochalcones have shown higher antioxidant activities than their flavanone counterparts, suggesting that this compound could serve as an effective radical scavenger and contribute to protective mechanisms against oxidative stress (Nakamura et al., 2003).
Biochemical Research Tools this compound and its derivatives may be used as tools in biochemical research. For instance, studies on phlorizin, a dihydrochalcone, have exploited its ability to block glucose absorption and produce renal glycosuria for over 150 years, serving as a valuable tool for understanding physiological and pathological processes related to glucose metabolism (Ehrenkranz et al., 2005).
Wirkmechanismus
Target of Action
Chalcones, such as 4’-Chloro-2-methylchalcone, are known to interact with a variety of molecular targets. These targets are often involved in critical biological processes, including inflammation, cancer progression, and microbial infections . .
Mode of Action
The mode of action of chalcones involves their interaction with these targets, leading to changes in cellular processes. Chalcones have demonstrated the ability to modulate a number of cancer cell lines, inhibit pathological microorganisms and parasites, and control signaling molecules and cascades related to disease modification . The exact mode of action for 4’-Chloro-2-methylchalcone is still under investigation.
Biochemical Pathways
Chalcones can affect various biochemical pathways. They have shown the ability to modulate signaling molecules and cascades, which can lead to changes in cellular processes
Result of Action
The molecular and cellular effects of chalcones’ action can vary widely, depending on the specific compound and its targets. Chalcones have demonstrated a wide range of bioactivities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-microbial activities . The specific molecular and cellular effects of 4’-Chloro-2-methylchalcone are still under investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chalcones. Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of these compounds
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-11H,1H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWDRJFOCPFWDQ-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-chloro-5-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B502826.png)




![Ethyl 3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylate](/img/structure/B502837.png)
![Ethyl 5-methyl-3-[(2-oxo-2-phenylethyl)sulfanyl][1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylate](/img/structure/B502838.png)
![ethyl 1-(4-methylbenzyl)-5-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B502839.png)
![ethyl 5-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-1-benzyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B502840.png)
![3-[(2-Chlorobenzyl)sulfanyl]-7-(3-methoxyphenyl)-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine](/img/structure/B502842.png)
![1-(4-Chlorophenyl)-2-{[7-(3-methoxyphenyl)-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazin-3-yl]sulfanyl}ethanone](/img/structure/B502843.png)
![1-Phenyl-2-[(7-phenyl-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazin-3-yl)sulfanyl]ethanone](/img/structure/B502844.png)
![1-{[7-(3-Chlorophenyl)-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazin-3-yl]sulfanyl}acetone](/img/structure/B502846.png)